(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide is a benzothiazole-derived enaminone featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. Key structural attributes include:
- A benzo[d]thiazole core substituted with two methoxy groups (positions 4 and 7) and a methyl group (position 3).
- An (E)-configured imine linkage connecting the thiazole to a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-15-12(22-2)6-7-13(23-3)16(15)26-18(20)19-17(21)10-4-5-11-14(8-10)25-9-24-11/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJBQQUVDXADFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with heterocyclic enaminones and benzamide derivatives reported in the literature. Below is a detailed comparison with analogs from the evidence:
Structural Similarities and Differences
(a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Core structure : Thiadiazole vs. benzothiazole in the target compound.
- Substituents : Isoxazole and phenyl groups vs. methoxy/methyl-substituted benzo[d][1,3]dioxole.
- Spectral data :
(b) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
- Core structure : Thiadiazole with pyridinyl vs. benzothiazole.
- Functional groups : Acetyl and methyl groups on pyridine vs. dimethoxy/methyl on benzothiazole.
- Melting point : 290°C (higher than typical for benzothiazoles, suggesting stronger intermolecular interactions) .
(c) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 77, )
Key Research Findings
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., acetyl in 8a) correlate with higher melting points (290°C) due to enhanced dipole interactions .
Synthetic Efficiency: Active methylene compounds (e.g., acetylacetone) improve yields (80% for 8a) compared to hydroxylamine-based routes (70% for 6) .
Spectral Signatures :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
